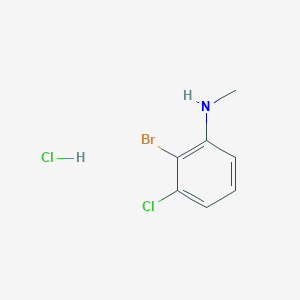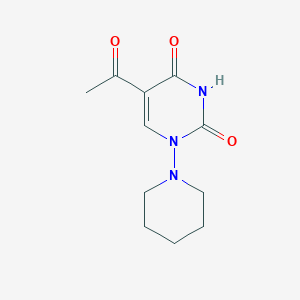
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione, through its derivatives, has shown notable antimicrobial activities. For example, the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines has demonstrated potential antimicrobial properties. These compounds are synthesized through reactions involving triethyl orthoformate or nitrous acid, producing corresponding pyrimidinones and triazinones. The antimicrobial activities of some of these compounds were tested in vitro, showing their potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been investigated for their role in corrosion inhibition of iron. These studies involve quantum chemical calculations and molecular dynamics simulations to explore the adsorption and corrosion inhibition properties on iron surfaces. Such research underscores the significance of these compounds in materials science, particularly in preventing metal corrosion (Kaya et al., 2016).
Inhibitory Action on Ribonuclease A
Derivatives of pyrimidine nucleosides, including those structurally related to this compound, have been synthesized and studied for their inhibitory action on ribonuclease A (RNase A). These studies involve biochemical analysis and X-ray crystallography to understand their moderate inhibitory capabilities, contributing valuable insights into designing more effective RNase A inhibitors (Samanta et al., 2009).
Antiviral and Cytotoxic Agents
A series of α, β-unsaturated ketones and their corresponding fused pyridines, including structures related to this compound, were synthesized and screened for their antiviral and antitumor activities. These compounds have shown promising results against various viruses and cancer cell lines, illustrating their potential in developing new antiviral and anticancer therapeutics (El-Subbagh et al., 2000).
Novel Dispiro Heterocycles Synthesis
An efficient and selective synthesis approach has been developed for biologically important novel dispiro heterocycles, assembling piperidinone, 1,3-indanedione, and pyrrolidine in a single molecular framework. These heterocycles, derived from reactions involving piperidinone, demonstrate the chemical versatility and potential pharmacological applications of piperidine derivatives, including those related to this compound (Dandia, Jain, & Sharma, 2012).
Propiedades
IUPAC Name |
5-acetyl-1-piperidin-1-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)9-7-14(11(17)12-10(9)16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMOJQROXCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2663282.png)
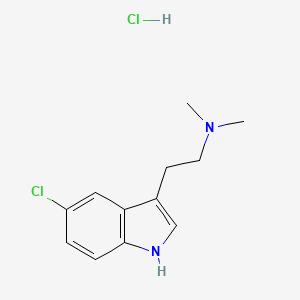
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)

![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)

![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
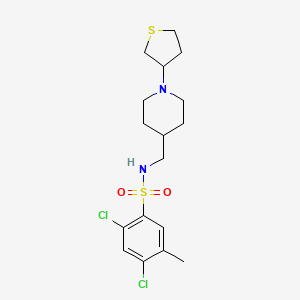
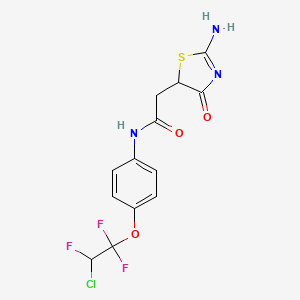
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)


